2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830245
InChI: InChI=1S/C7H3BrClF2NO2/c8-2-3(9)4(10)1(7(13)14)6(12)5(2)11/h12H2,(H,13,14)
SMILES: C1(=C(C(=C(C(=C1F)Cl)Br)F)N)C(=O)O
Molecular Formula: C7H3BrClF2NO2
Molecular Weight: 286.46 g/mol

2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid

CAS No.:

Cat. No.: VC13830245

Molecular Formula: C7H3BrClF2NO2

Molecular Weight: 286.46 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid -

Specification

Molecular Formula C7H3BrClF2NO2
Molecular Weight 286.46 g/mol
IUPAC Name 2-amino-4-bromo-5-chloro-3,6-difluorobenzoic acid
Standard InChI InChI=1S/C7H3BrClF2NO2/c8-2-3(9)4(10)1(7(13)14)6(12)5(2)11/h12H2,(H,13,14)
Standard InChI Key FZDOMNKIBKOLNG-UHFFFAOYSA-N
SMILES C1(=C(C(=C(C(=C1F)Cl)Br)F)N)C(=O)O
Canonical SMILES C1(=C(C(=C(C(=C1F)Cl)Br)F)N)C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure

The compound’s IUPAC name, 2-amino-4-bromo-5-chloro-3,6-difluorobenzoic acid, reflects its substitution pattern:

  • Position 1: Carboxylic acid (-COOH).

  • Position 2: Amino group (-NH₂).

  • Position 4: Bromo (-Br).

  • Position 5: Chloro (-Cl).

  • Positions 3 and 6: Fluoro (-F).

The molecular formula is C₇H₃BrClF₂NO₂, with a molar mass of 286.46 g/mol .

Key Structural Features:

  • SMILES: NC1=C(C(=O)O)C(=C(C(=C1F)Br)Cl)F

  • InChIKey: FZDOMNKIBKOLNG-UHFFFAOYSA-N .

Physicochemical Data

PropertyValueSource
Molecular Weight286.46 g/mol
Purity95–97% (commercial)
Storage Conditions2–8°C, protected from light
SolubilityLimited in water; organic solvents preferredInferred

Synthesis and Reactivity

Reactivity Profile

  • The amino group enables nucleophilic substitution or coupling reactions.

  • Halogens (Br, Cl, F) facilitate further functionalization via Suzuki or Ullmann couplings.

  • The carboxylic acid group allows esterification or amide formation .

Applications in Research and Industry

Pharmaceutical Intermediates

This compound serves as a critical building block in antimicrobial agents, particularly quinolone derivatives. For example, it is used in synthesizing:

  • Ciprofloxacin analogs: Antibiotics targeting DNA gyrase .

  • Chlorantraniliprole precursors: Insecticides leveraging halogenated aromatic cores .

Material Science

Polyhalogenated benzoic acids are precursors for high-performance polymers and ligands in catalysis, benefiting from their electron-withdrawing substituents .

Hazard StatementPrecautionary MeasuresSource
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Skin irritationWear gloves and protective clothing
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse fume hoods
SupplierPurityPrice (1g)Catalog Number
AChemBlock97%$300W165856
ChemShuttle95%$300193468
VulcanChem97%Quote-basedVC13830245
MolCore BioPharmatech≥97%Quote-basedMC16U680

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator